Ethosuximide-d5

Description

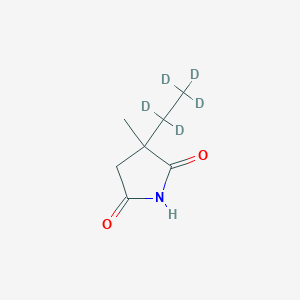

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOVYFOVVWLRS-WNWXXORZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethosuximide-d5: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural features of Ethosuximide-d5. This deuterated analog of the anti-epileptic drug Ethosuximide is a critical tool in pharmacokinetic and metabolic research, serving as an internal standard for its quantification.

Core Chemical Properties

This compound, with the CAS number 1989660-59-4, is a stable, isotopically labeled form of Ethosuximide.[1][2] The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analyses.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆D₅NO₂ | [1][3][4] |

| Molecular Weight | 146.20 g/mol | [2][3] |

| CAS Number | 1989660-59-4 | [1][2] |

| IUPAC Name | 3-(ethyl-1,1,2,2,2-d₅)-3-methyl-2,5-pyrrolidinedione | [1] |

| Synonyms | CI-366-d5, NSC 64013-d5 | [1] |

| Appearance | Off-white wax-like solid | [3] |

| Purity | ≥98.6% by HPLC; ≥99% deuterated forms (d₁-d₅) | [1][3] |

| Solubility | Soluble in Methanol | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a pyrrolidine-2,5-dione ring with a methyl group and a deuterated ethyl group attached to the C3 position.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the synthesis method described in patent CN105859604A. This method involves the introduction of the deuterium-labeled ethyl group followed by cyclization to form the pyrrolidine-2,5-dione ring.

Materials:

-

Diethyl methylmalonate

-

Iodoethane-d5

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Lithium tri-tert-butoxyaluminum hydride

-

Tetrahydrofuran (THF)

-

Iodine

-

Triphenylphosphine

-

Imidazole

-

Toluene

-

Trimethylsilyl cyanide

-

Sodium hydroxide (NaOH)

-

Urea

-

Dichloromethane

Procedure:

-

Alkylation: Suspend sodium hydride in DMF. Add diethyl methylmalonate and iodoethane-d5. After the reaction, extract the product with ethyl acetate, dry with anhydrous sodium sulfate, and concentrate. Purify the resulting compound by silica gel chromatography.

-

Selective Reduction: Dissolve the product from the previous step in THF and reduce it using lithium tri-tert-butoxyaluminum hydride to obtain the corresponding diol.

-

Iodination: Dissolve the diol in toluene. In a separate flask, dissolve iodine and triphenylphosphine in toluene. Add the diol solution to the iodine/triphenylphosphine mixture, followed by the addition of imidazole. Heat the reaction mixture. After completion, quench the reaction and extract the iodinated product.

-

Cyanation: React the iodinated product with trimethylsilyl cyanide.

-

Hydrolysis: Hydrolyze the resulting dinitrile using an aqueous solution of sodium hydroxide.

-

Cyclization: Mix the resulting diacid with urea and heat the mixture to induce cyclization, forming this compound. Purify the final product by silica gel chromatography.

Note: This is a generalized procedure based on the patent literature. Specific quantities, reaction times, and temperatures may require optimization for laboratory-scale synthesis.

Analytical Methodology: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of ethosuximide in biological matrices. The following outlines a general workflow for such an analysis.

Caption: General workflow for quantification using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma, serum). Proteins are then precipitated using a solvent like acetonitrile. The sample is centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Separation: The extracted sample is injected into the LC system. A C18 column is typically used to separate the analyte (ethosuximide) and the internal standard (this compound) from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The compounds are ionized, typically using positive ESI. Specific precursor-to-product ion transitions for both ethosuximide and this compound are monitored in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

-

Quantification: The concentration of ethosuximide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

This technical guide provides a foundational understanding of the chemical properties, structure, and common experimental applications of this compound. For specific applications, further method development and validation are essential.

References

- 1. CN105859604A - Preparation method of deuterated this compound - Google Patents [patents.google.com]

- 2. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Ethosuximide-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the in vitro mechanism of action of ethosuximide. While Ethosuximide-d5 is specified, the available research literature does not delineate a distinct in vitro mechanism for the deuterated form. Deuteration is primarily a strategy to alter pharmacokinetic properties, and it is generally assumed that the fundamental pharmacodynamic mechanisms remain the same. Therefore, this guide synthesizes the established in vitro actions of ethosuximide.

Core Mechanisms of Action

Ethosuximide, a primary therapeutic for absence seizures, exerts its effects through a multi-faceted mechanism primarily centered on the modulation of neuronal excitability. In vitro studies have elucidated several key molecular targets and pathways through which ethosuximide operates.

Primary Target: T-Type Calcium Channels

The most extensively documented mechanism of ethosuximide is the blockade of low-voltage-activated (LVA) T-type calcium channels.[1][2][3][4][5] These channels, particularly the Cav3.1 (α1G) isoform, are highly expressed in thalamic neurons and are instrumental in generating the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[2][3][4] By inhibiting these channels, ethosuximide reduces the flow of calcium ions into neurons, thereby dampening the abnormal rhythmic firing patterns that precipitate seizures.[3] This action is considered a cornerstone of its anti-absence efficacy.[4][6]

Modulation of Synaptic Transmission

Beyond its direct action on ion channels, ethosuximide significantly influences the balance of excitatory and inhibitory neurotransmission.

Enhancement of GABAergic Inhibition: In vitro studies on rat entorhinal cortex slices have demonstrated that ethosuximide increases spontaneous GABA release.[7][8][9][10] This leads to a substantial rise in the ratio of network inhibition to excitation, ultimately decreasing overall neuronal excitability.[7][8][9][10] Notably, this effect occurs without a concurrent change in glutamate release.[7][8]

Table 1: Effect of Ethosuximide on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Rat Entorhinal Cortex Neurons [7]

| Concentration of Ethosuximide | Mean Inter-Event Interval (IEI) of sIPSCs (ms) | Mean Frequency of sIPSCs (Hz) |

| Control | - | 9.2 ± 2.1 |

| 250 µM | 89 ± 9 | 11.4 ± 0.9 |

| 500 µM | 62 ± 9 | 16.2 ± 1.0 |

Table 2: Effect of Ethosuximide on Global Background Conductances in Rat Entorhinal Cortex Neurons [7][10]

| Condition | Mean Global Background Inhibitory Conductance (IBg) (nS) | Mean Global Background Excitatory Conductance (EBg) (nS) |

| Control | 5.8 ± 0.6 | 1.4 ± 0.2 |

Secondary and Emerging Mechanisms

Research has also uncovered other potential targets that may contribute to the therapeutic profile of ethosuximide.

Inhibition of Other Ion Channels: Some evidence suggests that ethosuximide may also exert inhibitory effects on non-inactivating sodium channels and calcium-activated potassium channels.[11][12] These actions, while less pronounced than the T-type calcium channel blockade, could further contribute to the stabilization of neuronal membranes.

G Protein-Activated Inwardly Rectifying K+ (GIRK) Channels: Ethosuximide has been shown to inhibit GIRK channels in Xenopus oocytes and cerebellar granule cells at clinically relevant concentrations.[12] This inhibition is concentration-dependent and could impact neuronal excitability and heart rate.[12]

Neurogenesis and Cellular Signaling Pathways: In vitro studies using hippocampal-derived neural stem cells (NSCs) have indicated that ethosuximide can promote NSC proliferation and neuronal differentiation.[13][14] This effect is thought to be mediated through the activation of the PI3K/Akt/Wnt/β-catenin signaling pathway.[13][14]

Signaling Pathways and Experimental Workflows

Ethosuximide's Impact on Neuronal Excitability

Caption: Overview of Ethosuximide's primary and secondary mechanisms on neuronal excitability.

PI3K/Akt/Wnt/β-Catenin Signaling Pathway in Neurogenesis

Caption: Proposed pathway for Ethosuximide-induced neurogenesis in vitro.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Synaptic Current Recording

This protocol is adapted from studies investigating the effect of ethosuximide on synaptic transmission in rat entorhinal cortex slices.[7][8][9][10]

1. Slice Preparation:

- Male Wistar rats (50-70g) are anesthetized and decapitated.

- The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

- Horizontal slices (400 µm) of the entorhinal cortex are cut using a vibratome.

- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording:

- Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.

- Neurons in layer V of the medial entorhinal cortex are visualized using infrared differential interference contrast microscopy.

- Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.5 GTP-Na (pH adjusted to 7.3 with CsOH).

- Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded at a holding potential of -70 mV.

- Ethosuximide is bath-applied at the desired concentrations (e.g., 250 µM, 500 µM).

- Data is acquired using an appropriate amplifier and digitized for offline analysis of sIPSC frequency, amplitude, and kinetics.

In Vitro Neural Stem Cell Proliferation and Differentiation Assay

This protocol is based on studies examining the neurogenic potential of ethosuximide.[13][14]

1. NSC Culture:

- Hippocampal-derived neural stem cells (NSCs) are cultured as neurospheres in a serum-free medium supplemented with EGF and FGF-2.

- For differentiation studies, neurospheres are dissociated and plated on poly-L-lysine-coated coverslips in differentiation medium (without EGF and FGF-2).

2. Ethosuximide Treatment:

- Cells are treated with varying concentrations of ethosuximide.

- For proliferation assays, BrdU is added to the culture medium to label dividing cells.

3. Immunocytochemistry:

- After the treatment period, cells are fixed with 4% paraformaldehyde.

- Cells are permeabilized and blocked, then incubated with primary antibodies against markers for proliferation (e.g., anti-BrdU, anti-Ki67) and neuronal differentiation (e.g., anti-β-III-tubulin, anti-MAP2).

- Appropriate fluorescently labeled secondary antibodies are used for visualization.

4. Analysis:

- Fluorescence microscopy is used to capture images.

- The number of labeled cells is quantified to determine the percentage of proliferating cells or differentiated neurons.

Experimental Workflow for In Vitro Drug Effect on Neuronal Activity

Caption: General workflow for assessing the in vitro effects of this compound.

References

- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

- 4. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethosuximide - Wikipedia [en.wikipedia.org]

- 6. Ethosuximide: Mechanism of Action [picmonic.com]

- 7. publications.aston.ac.uk [publications.aston.ac.uk]

- 8. Ethosuximide modifies network excitability in the rat entorhinal cortex via an increase in GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory effects of the antiepileptic drug ethosuximide on G protein-activated inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Ethosuximide Induces Hippocampal Neurogenesis and Reverses Cognitive Deficits in an Amyloid-β Toxin-induced Alzheimer Rat Model via the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethosuximide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This approach can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life, ultimately resulting in a more favorable safety and efficacy profile. Ethosuximide, a cornerstone in the management of absence seizures, is a prime candidate for deuteration. This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated ethosuximide, with a focus on ethosuximide-d5. It also outlines key experimental protocols for its synthesis and characterization.

Chemical Structure and Nomenclature

Deuterated ethosuximide is a structural analog of ethosuximide where one or more hydrogen atoms have been replaced by deuterium. The most common commercially available and researched variant is this compound, where the five hydrogen atoms of the ethyl group are replaced with deuterium.

Ethosuximide: 3-ethyl-3-methylpyrrolidine-2,5-dione This compound: 3-(ethyl-d5)-3-methylpyrrolidine-2,5-dione

Physical and Chemical Properties

Quantitative experimental data on the physical and chemical properties of deuterated ethosuximide is limited in publicly available literature. However, based on the known properties of the parent compound and general principles of deuteration, the following tables summarize the available and expected data.

General Properties

| Property | Deuterated Ethosuximide (d5) | Non-deuterated Ethosuximide |

| Molecular Formula | C₇H₆D₅NO₂[1] | C₇H₁₁NO₂[2][3] |

| Molecular Weight | 146.2 g/mol [1] | 141.17 g/mol [2][3] |

| CAS Number | 1989660-59-4[1] | 77-67-8[2][3] |

| Appearance | Off-white wax-like solid[4] | White to off-white crystalline powder or waxy solid[2] |

| Purity | >99.5%[5] | Typically high pharmaceutical grade |

| Isotopic Abundance | 98.8%[5] | Not applicable |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅)[1] | Not applicable |

Physicochemical Properties

| Property | Deuterated Ethosuximide (d5) | Non-deuterated Ethosuximide |

| Melting Point | Not explicitly reported. Expected to be very similar to the non-deuterated form. | 64-65 °C[3][6] |

| Boiling Point | Not reported. | Not available |

| Solubility | Soluble in methanol[1] | Freely soluble in water and ethanol[6][7] |

| pKa (Strongest Acidic) | Not explicitly reported. The O-D bond is stronger than the O-H bond, which may lead to a slight difference in pKa.[8] | 9.3[6] |

| LogP | Not reported. Expected to be very similar to the non-deuterated form. | 0.38[9] |

Experimental Protocols

Detailed experimental protocols for the characterization of deuterated ethosuximide are not widely published. However, standard methodologies for the synthesis and analysis of deuterated compounds can be applied.

Synthesis of this compound

A patented method describes the synthesis of deuterated this compound.[5] The general workflow is outlined below. It is important to note that specific reaction conditions, such as temperatures and molar ratios, are optimized to achieve high purity and isotopic abundance.[5]

Caption: Synthesis workflow for deuterated this compound.

Detailed Steps:

-

Introduction of Deuterium: Diethyl methylmalonate reacts with iodoethane-d5 in the presence of a strong base to introduce the deuterated ethyl group.[5]

-

Selective Reduction: The resulting compound is selectively reduced, for example, using lithium tri-tert-butoxyaluminum hydride.[5]

-

Iodination: The reduced compound undergoes iodination.[5]

-

Cyaniding: A cyano group is introduced using a reagent like trimethylsilyl cyanide.[5]

-

Hydrolysis: The compound is hydrolyzed, for instance, with an aqueous solution of NaOH.[5]

-

High-Temperature Cyclization: The final step involves a high-temperature cyclization reaction to form the pyrrolidine-2,5-dione ring of this compound.[5]

Characterization and Purity Analysis

The characterization of deuterated ethosuximide involves confirming its structural integrity and determining its isotopic purity.

Caption: Experimental workflow for the characterization of deuterated ethosuximide.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals relative to an internal standard can provide an initial estimate of isotopic enrichment.

-

²H NMR: Directly observes the deuterium signals, confirming the sites of deuteration.

-

¹³C NMR: Confirms the carbon skeleton of the molecule remains unchanged.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is a crucial technique for determining the isotopic purity and distribution of isotopologues (molecules with different numbers of deuterium atoms).[10][11] By analyzing the mass-to-charge ratio with high accuracy, the relative abundance of d0, d1, d2, d3, d4, and d5 species can be quantified.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used for the quantitative analysis of deuterated ethosuximide in biological matrices during pharmacokinetic studies.[12][13]

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the synthesized deuterated ethosuximide, separating it from any non-deuterated starting materials or by-products.[4]

Pharmacokinetic Considerations and the Kinetic Isotope Effect

The primary rationale for developing deuterated ethosuximide is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions.

Caption: The kinetic isotope effect on the metabolism of ethosuximide.

Ethosuximide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[6] This metabolism involves the hydroxylation of the ethyl group. By replacing the hydrogens on the ethyl group with deuterium, the rate of this metabolic process is expected to be reduced. This could potentially lead to:

-

Increased plasma concentrations of the active drug.

-

Longer elimination half-life.

-

Reduced inter-individual variability in drug exposure.

-

Potentially lower dosing frequency.

Pharmacokinetic studies are essential to quantify these effects. A typical workflow for such a study is outlined below.

Caption: General workflow for a pharmacokinetic study of deuterated ethosuximide.

Conclusion

Deuterated ethosuximide, particularly this compound, represents a promising modification of a well-established antiepileptic drug. While comprehensive public data on its physical and chemical properties are still emerging, the available information, combined with established principles of deuteration and analytical chemistry, provides a strong foundation for further research and development. The key to realizing the potential of deuterated ethosuximide lies in rigorous experimental characterization and well-designed pharmacokinetic and clinical studies to fully elucidate the impact of the kinetic isotope effect on its clinical performance. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of deuterated pharmaceuticals.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethosuximide - Wikipedia [en.wikipedia.org]

- 4. esschemco.com [esschemco.com]

- 5. CN105859604A - Preparation method of deuterated this compound - Google Patents [patents.google.com]

- 6. Ethosuximide | Neupsy Key [neupsykey.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. almacgroup.com [almacgroup.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

Isotopic Purity of Ethosuximide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ethosuximide-d5, a deuterated analog of the anti-epileptic drug Ethosuximide. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays. This guide covers the synthesis, purity analysis, and detailed experimental protocols for the characterization of this compound.

Introduction

This compound is a stable isotope-labeled version of Ethosuximide, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Ethosuximide in biological matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The accuracy of such quantitative assays relies heavily on the chemical and, critically, the isotopic purity of the internal standard. This guide delves into the technical aspects of ensuring and verifying the high isotopic enrichment of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process designed to introduce the deuterium atoms at a specific position within the molecule with high efficiency. A common synthetic route is outlined in the diagram below.

Caption: Synthetic pathway for this compound.

A patented method describes the synthesis starting from diethyl methylmalonate and iodoethane-d5. The key steps involve the alkylation of diethyl methylmalonate with the deuterated ethyl source, followed by reduction, halogenation, cyanation, hydrolysis, and finally, cyclization with ammonia to form the succinimide ring. This process is designed to yield a product with high chemical purity and isotopic enrichment[1].

Isotopic Purity and Chemical Purity Analysis

The quality of this compound is defined by its chemical purity and its isotopic purity. These parameters are typically determined using a combination of chromatographic and spectroscopic techniques.

Quantitative Data Summary

The following tables summarize the typical purity specifications for commercially available this compound. It is important to note that while certificates of analysis confirm high isotopic enrichment, detailed public data on the specific distribution of d0 to d5 species is limited.

Table 1: Chemical Purity of this compound

| Analytical Method | Purity Specification |

| High-Performance Liquid Chromatography (HPLC) | ≥98.5% |

Table 2: Isotopic Purity of this compound

| Isotopic Purity Parameter | Specification |

| Deuterated Forms (d1-d5) | ≥99% |

| Atom % D | 99% |

| Isotopic Abundance (d5) | 98.8% (as per a specific synthesis method[1]) |

Note: The detailed isotopic distribution (relative abundance of d0, d1, d2, d3, d4, and d5 species) is often not publicly available but is a critical parameter for ensuring the quality of the internal standard.

Experimental Protocols

Detailed experimental protocols are essential for the quality control and proper use of this compound. The following sections outline representative methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound and separating it from any non-deuterated or partially deuterated precursors or impurities.

Caption: Workflow for HPLC analysis of this compound.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Analysis: The retention time of the main peak corresponding to this compound is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the primary technique for determining the isotopic distribution of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the different isotopologues.

Caption: Workflow for MS analysis of this compound.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatograph or with a direct infusion inlet.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Mass Range: Scan a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 140-150).

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0 to d5) are measured. The isotopic purity is calculated from the relative abundance of the d5 peak compared to the sum of all isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the intended positions. Both ¹H and ¹³C NMR are valuable.

¹H NMR Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).

-

Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons will be significantly reduced or absent, confirming successful deuteration. The remaining proton signals (from the methyl and succinimide ring protons) should be consistent with the structure.

¹³C NMR Protocol:

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: As for ¹H NMR.

-

Analysis: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons of the deuterated ethyl group will exhibit splitting due to coupling with deuterium (a triplet for the -CD₂- group and a quintet for the -CD₃ group), providing further confirmation of the location of the deuterium labels.

Conclusion

The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis. This guide has outlined the synthetic approach and the analytical methodologies used to ensure its high quality. While detailed isotopic distribution data is not always readily available, the combination of HPLC for chemical purity, mass spectrometry for isotopic enrichment, and NMR for structural confirmation provides a comprehensive characterization of this essential analytical reagent. Researchers and drug development professionals should always refer to the certificate of analysis provided by the supplier for batch-specific purity information.

References

Ethosuximide-d5: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Ethosuximide-d5. This deuterated analog of the anti-epileptic drug Ethosuximide is crucial as an internal standard in pharmacokinetic and metabolic studies. Understanding its quality and purity, as detailed in the CoA, is paramount for ensuring accurate and reproducible research outcomes.

Quantitative Data Summary

The quantitative data for a specific lot of this compound is summarized below. These values confirm the identity, purity, and quality of the material.

Table 1: General Information and Physical Properties

| Parameter | Specification | Reference |

| Product Name | This compound | [1] |

| Lot Number | GR-13-031 | [1][2] |

| CAS Number | 1989660-59-4 | [1][2][3] |

| Unlabeled CAS No. | 77-67-8 | [1][2] |

| Molecular Formula | C₇H₆D₅NO₂ | [1][2][3] |

| Molecular Weight | 146.20 g/mol | [1][2][3] |

| Appearance | Off-white wax-like solid | [1][2] |

Table 2: Purity and Identity

| Test | Method | Result | Reference |

| Chemical Purity | HPLC | 98.5% | [1] |

| Isotopic Purity | Mass Spectrometry | 99% atom D | [1][2] |

| Identity | ¹H-NMR | Conforms to structure | [1] |

| Identity | Mass Spectrometry | Conforms to structure | [1] |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of this compound by separating it from any non-deuterated ethosuximide and other impurities.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected, and the area of each peak is used to calculate the percentage purity of the analyte.

Instrumentation and Conditions:

-

Instrument: Agilent 1100 Series HPLC or equivalent with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Promosil C18, 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.05 M sodium dihydrogen phosphate, in varying ratios (e.g., 35:65 or 10:90 v/v).[4][5] The mobile phase is typically filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.[6]

-

Detector Wavelength: UV detection at 210 nm or 220 nm.[4][5]

-

Injection Volume: 10 µL.

-

Sample Preparation: A known concentration of this compound is prepared in the mobile phase or a suitable solvent like methanol.

Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and isotopic distribution of this compound.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, this confirms the incorporation of five deuterium atoms and determines the percentage of the deuterated species.

Instrumentation and Conditions:

-

Instrument: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[1][7]

-

Ionization Mode: ESI can be performed in either positive or negative ion mode. For this compound, the [M-H]⁻ ion is observed in negative mode.[1]

-

Sample Introduction: The sample is typically introduced via direct infusion or through an LC system (LC-MS).

-

Data Acquisition: Full scan mode is used to obtain the mass spectrum.

Data Analysis:

-

Identity Confirmation: The observed monoisotopic mass of the [M-H]⁻ ion of this compound (C₇H₅D₅NO₂)⁻ is compared to its calculated mass.

-

Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated (d5) and non-deuterated (d0) forms, as well as partially deuterated species (d1-d4), are used to calculate the isotopic purity, often expressed as "% atom D".[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium atoms are in the correct positions.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) provides detailed information about the structure of the molecule, including the number and types of protons and their connectivity. In this compound, the absence of signals from the ethyl group protons confirms successful deuteration.

Instrumentation and Conditions:

-

Instrument: A high-field NMR spectrometer, such as a 600 MHz instrument.[1]

-

Solvent: A deuterated solvent, typically Chloroform-d (CDCl₃), is used to dissolve the sample.[1]

-

Reference Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

Data Analysis: The resulting spectrum is analyzed for the characteristic signals of the non-deuterated parts of the molecule. The absence or significant reduction of signals corresponding to the ethyl group protons confirms the identity and high isotopic enrichment of this compound.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the Certificate of Analysis process and the relationship between the different analytical tests.

Caption: Workflow for generating a Certificate of Analysis for this compound.

Caption: Relationship of analytical tests to the final purity assessment.

References

- 1. esschemco.com [esschemco.com]

- 2. esschemco.com [esschemco.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inventi.in [inventi.in]

- 7. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of Ethosuximide-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement of high-purity, well-characterized stable isotope-labeled internal standards is critical for the accuracy and reproducibility of quantitative analytical methods. This technical guide provides an in-depth overview of commercial suppliers for Ethosuximide-d5, a deuterated analog of the anti-epileptic drug Ethosuximide, commonly utilized in pharmacokinetic and metabolic research.

This document summarizes key technical data from various suppliers, presents detailed experimental protocols for its application in mass spectrometry-based assays, and visualizes the underlying signaling pathway of Ethosuximide's therapeutic action.

Supplier and Product Specifications

The following table provides a comparative summary of commercially available this compound for research purposes. It is important to note that availability and specifications may vary, and researchers should always consult the supplier's most recent certificate of analysis.

| Supplier | Catalog Number | Purity | Isotopic Purity | Formulation | Storage | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | 30759 | ≥98% | ≥99% deuterated forms (d1-d5) | Solid | -20°C | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |

| MedChemExpress | HY-B1378S1 | >98% | Not Specified | Solid | -20°C (powder) | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |

| Toronto Research Chemicals | E795002 | 98% | Not Specified | Solid | -20°C | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |

| Santa Cruz Biotechnology | sc-219503 | Not Specified | Not Specified | Solid | Room Temperature | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |

| LGC Standards | TRC-E795002-10MG | Not Specified | Not Specified | Solid | Not Specified | 1989660-59-4 | C₇H₆D₅NO₂ | 146.2 |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis of Ethosuximide in biological matrices by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

LC-MS/MS Method for Quantification of Ethosuximide in Human Plasma

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ethosuximide: Precursor ion (m/z) 142.1 → Product ion (m/z) 70.1

-

This compound: Precursor ion (m/z) 147.1 → Product ion (m/z) 75.1

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Ethosuximide

Ethosuximide exerts its therapeutic effect primarily by inhibiting T-type calcium channels in thalamic neurons.[1][2][3] These channels are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.[4] By blocking these channels, Ethosuximide reduces the neuronal excitability that leads to these seizures.

Caption: Mechanism of action of Ethosuximide in thalamic neurons.

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Ethosuximide in a biological sample using this compound as an internal standard.

References

An In-depth Technical Guide on the Mechanism of Action of Ethosuximide on T-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethosuximide, a cornerstone in the treatment of absence seizures, exerts its therapeutic effect primarily through the modulation of low-voltage-activated T-type calcium channels. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of ethosuximide. It delves into the quantitative aspects of its interaction with the three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3), details the experimental protocols used to elucidate its mechanism, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Introduction

Absence epilepsy is a neurological disorder characterized by brief, sudden lapses in consciousness, accompanied by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG). The thalamocortical circuitry, a network of neurons connecting the thalamus and the cerebral cortex, plays a pivotal role in the generation of these pathological oscillations.[1] T-type calcium channels, particularly those expressed in thalamic neurons, are critical components of this circuitry, contributing to the burst firing of neurons that underlies the spike-and-wave discharges.[2] Ethosuximide's efficacy in treating absence seizures is attributed to its ability to suppress this aberrant neuronal activity by targeting these channels.[3]

Molecular Target: T-type Calcium Channels

The primary molecular target of ethosuximide is the family of low-voltage-activated (LVA) T-type calcium channels.[1] These channels are encoded by three distinct genes: CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3). They are characterized by their ability to be activated by small depolarizations from a hyperpolarized resting membrane potential, their transient opening, and their rapid voltage-dependent inactivation.[4]

Isoform-Specific Inhibition

Ethosuximide exhibits a blocking effect on all three T-type calcium channel isoforms. However, the potency of this inhibition can vary depending on the specific isoform and the experimental conditions. The inhibitory concentrations (IC50) reported in the literature show some variability, which may be attributed to differences in experimental systems (e.g., native neurons vs. heterologous expression systems), recording conditions, and the holding potential used in electrophysiological recordings.

Table 1: Quantitative Data on Ethosuximide's Inhibition of T-type Calcium Channels

| Channel Isoform | IC50 Value | Cell Type/Expression System | Experimental Conditions | Reference |

| CaV3.1 (α1G) | ~0.6 mM (for persistent current) | Human cloned channels in mammalian cells | State-dependent block, higher affinity for inactivated channels | [5] |

| CaV3.2 (α1H) | Not explicitly stated for ethosuximide alone | Human cloned channels in mammalian cells | State-dependent block | [5] |

| CaV3.3 (α1I) | Not explicitly stated for ethosuximide alone | Human cloned channels in mammalian cells | State-dependent block | [5] |

| Native T-type Channels | ~250-750 µM (therapeutic range) | Acutely dissociated thalamocortical neurons | Dose-dependent reduction of T-type current | [6] |

It is crucial to note that ethosuximide's block is state-dependent, showing a higher affinity for the inactivated state of the channel.[5] This property is significant as it suggests that ethosuximide may preferentially target neurons that are already engaged in the pathological oscillatory activity characteristic of absence seizures, where T-type channels are more likely to be in the inactivated state.

Experimental Protocols

The investigation of ethosuximide's mechanism of action relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a neuron or a cell expressing T-type calcium channels.

Protocol for Whole-Cell Recording of T-type Calcium Currents:

-

Cell Preparation: Acutely dissociate thalamic neurons from animal models (e.g., rats, mice) or use cell lines (e.g., HEK-293) stably or transiently expressing specific human T-type calcium channel isoforms.

-

Solutions:

-

External Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with TEA-OH. The use of TEA (tetraethylammonium) helps to block potassium channels, isolating the calcium currents.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 3 CaCl2, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels from the inside, and EGTA is a calcium chelator used to control intracellular calcium concentration.[7]

-

-

Recording:

-

A glass micropipette with a resistance of 4-8 MΩ is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.[8]

-

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.

Voltage-Clamp Protocol to Assess Ethosuximide Block

To study the effect of ethosuximide on T-type calcium channels, a specific voltage-clamp protocol is employed.

Protocol:

-

Holding Potential: The cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure that the T-type channels are in the closed, resting state and available for activation.[7]

-

Test Pulse: A depolarizing voltage step (e.g., to -30 mV) is applied to activate the T-type channels and elicit an inward calcium current.[7]

-

Drug Application: Ethosuximide is applied to the external solution at various concentrations.

-

Measurement of Inhibition: The peak amplitude of the T-type current is measured before and after the application of ethosuximide to determine the percentage of block and calculate the IC50 value.

-

State-Dependence: To assess state-dependent block, the holding potential can be varied. For instance, holding the cell at a more depolarized potential (e.g., -75 mV) will increase the proportion of channels in the inactivated state, and the block by ethosuximide is expected to be enhanced.[6]

Signaling Pathways and Logical Relationships

Ethosuximide's action on T-type calcium channels has downstream effects on neuronal excitability and network activity within the thalamocortical circuit.

Thalamocortical Rhythms and Absence Seizures

The thalamocortical circuitry is central to the generation of the 3-Hz spike-and-wave discharges seen in absence seizures. T-type calcium channels in thalamic neurons are key players in this process.

References

- 1. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethosuximide Affects Paired-Pulse Facilitation in Somatosensory Cortex of WAG\Rij Rats as a Model of Absence Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block of Thalamic T-Type Ca2+ Channels by Ethosuximide Is Not the Whole Story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

An In-Depth Technical Guide to the Pharmacokinetics of Ethosuximide and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the anti-epileptic drug ethosuximide. It also explores the potential pharmacokinetic profile of its deuterated analog, a concept of significant interest in drug development for its potential to improve therapeutic outcomes. While specific pharmacokinetic data for a deuterated version of ethosuximide are not publicly available, this guide will extrapolate the likely effects of deuteration based on the well-documented metabolic pathways of ethosuximide and the established principles of the kinetic isotope effect.

Pharmacokinetics of Ethosuximide

Ethosuximide is a succinimide anticonvulsant primarily used in the treatment of absence seizures.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ethosuximide in humans.

| Parameter | Value | Reference |

| Bioavailability (F) | >90% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 3-7 hours (children), ~4 hours (adults) | [2] |

| Volume of Distribution (Vd) | ~0.7 L/kg | [1] |

| Plasma Protein Binding | Negligible | [1] |

| Elimination Half-Life (t½) | 30-40 hours (children), 50-60 hours (adults) | [1][3] |

| Therapeutic Plasma Concentration | 40-100 µg/mL | [1] |

| Metabolism | ~80% hepatic, primarily by CYP3A4 | [1][4] |

| Excretion | 10-20% excreted unchanged in urine | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic data. Below are typical protocols for key experiments in ethosuximide research.

A common study design to determine the pharmacokinetics of ethosuximide involves administering a single oral dose to healthy volunteers or patients with epilepsy.

-

Study Design: A single-center, open-label, single-dose study.

-

Subjects: Healthy adult volunteers or pediatric patients with absence epilepsy.[5][6]

-

Drug Administration: A single oral dose of ethosuximide (e.g., 500 mg) is administered after an overnight fast.[6]

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of ethosuximide are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, t½, and Vd.

These studies are essential for identifying the enzymes responsible for drug metabolism.

-

Materials: Human liver microsomes (HLMs), ethosuximide, NADPH regenerating system, and specific cytochrome P450 (CYP) inhibitors or antibodies.

-

Incubation: Ethosuximide is incubated with HLMs in the presence of the NADPH regenerating system at 37°C.[4]

-

Metabolite Identification: The formation of metabolites is monitored over time using LC-MS/MS.

-

Reaction Phenotyping: To identify the specific CYP enzymes involved, the experiment is repeated with the addition of selective chemical inhibitors or antibodies for different CYP isozymes (e.g., ketoconazole for CYP3A4).[4] A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) of the metabolic reaction, incubations are performed with varying concentrations of ethosuximide.[4]

Signaling Pathways and Experimental Workflows

Diagram 1: Ethosuximide Metabolism Pathway

Caption: Metabolic fate of ethosuximide.

Diagram 2: Experimental Workflow for Human Pharmacokinetic Study

Caption: Workflow of a clinical pharmacokinetic study.

Deuterated Ethosuximide: A Pharmacokinetic Perspective

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific positions in a drug molecule, a process known as deuteration, can alter its pharmacokinetic properties. This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage.

While a specific deuterated analog of ethosuximide is not commercially available and its pharmacokinetic data is not published, a patent exists for the preparation of deuterated ethosuximide-d5 for such studies. Based on the known metabolism of ethosuximide, we can hypothesize the potential effects of deuteration.

Hypothesized Pharmacokinetic Profile of Deuterated Ethosuximide

The primary route of ethosuximide metabolism is hydroxylation, mediated mainly by CYP3A4.[4] This process involves the breaking of C-H bonds. By strategically replacing these hydrogens with deuterium, the rate of metabolism could be slowed.

Potential Advantages of a Deuterated Ethosuximide Analog:

-

Reduced Metabolic Rate: Deuteration at the sites of metabolism (the ethyl and methyl groups) would likely decrease the rate of hydroxylation by CYP3A4.

-

Increased Half-Life and Exposure: A slower metabolic rate would lead to a longer elimination half-life (t½) and increased overall drug exposure (AUC).

-

Lower Dosing Frequency: An extended half-life could potentially allow for less frequent dosing, improving patient adherence.

-

Reduced Peak-to-Trough Fluctuations: Slower metabolism may lead to more stable plasma concentrations, potentially reducing concentration-dependent side effects.

-

Reduced Formation of Metabolites: While the known metabolites of ethosuximide are inactive, in other drugs, deuteration can reduce the formation of toxic metabolites.

The following table provides a hypothetical comparison of the pharmacokinetic parameters of ethosuximide and its deuterated analog.

| Parameter | Ethosuximide (Known) | Deuterated Ethosuximide (Hypothesized) | Potential Clinical Implication |

| Metabolic Clearance | Moderate | Lower | Increased drug exposure |

| Elimination Half-Life (t½) | 30-60 hours | Longer | Reduced dosing frequency |

| Area Under the Curve (AUC) | Standard | Higher | Potential for dose reduction |

| Peak Plasma Concentration (Cmax) | Standard | Potentially lower with slower absorption/metabolism | Improved tolerability |

Experimental Protocol for a Comparative Pharmacokinetic Study

To confirm these hypotheses, a comparative pharmacokinetic study in a relevant animal model or in humans would be necessary.

-

Study Design: A randomized, crossover study comparing single oral doses of ethosuximide and its deuterated analog.

-

Subjects: Healthy volunteers.

-

Drug Administration: Subjects would receive a single dose of ethosuximide, followed by a washout period, and then a single dose of the deuterated analog.

-

Bioanalysis: A validated LC-MS/MS method would be required to differentiate and quantify both ethosuximide and its deuterated analog in plasma samples.

-

Data Analysis: Pharmacokinetic parameters for both compounds would be calculated and compared statistically to determine the effect of deuteration.

Logical Relationship of Deuteration and Metabolism

Diagram 3: Impact of Deuteration on Ethosuximide Metabolism

Caption: Deuteration slows metabolic bond cleavage.

Conclusion

The pharmacokinetics of ethosuximide are well-characterized, demonstrating good bioavailability, a long half-life, and metabolism primarily through CYP3A4. While clinical data for a deuterated analog of ethosuximide is not currently available, the principles of the kinetic isotope effect suggest that deuteration could lead to a more favorable pharmacokinetic profile. Specifically, a reduced rate of metabolism could result in a longer half-life, increased drug exposure, and potentially a reduced dosing frequency and improved side-effect profile. Further preclinical and clinical studies are necessary to validate these hypotheses and to determine if a deuterated version of ethosuximide could offer a significant therapeutic advantage in the treatment of absence seizures. This guide serves as a foundational resource for researchers and drug developers interested in this promising area of medicinal chemistry.

References

- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.ashp.org [publications.ashp.org]

- 3. Ethosuximide drug interactions | Litt's Drug Eruption and Reaction Database [drugeruptiondata.com]

- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of ethosuximide by human hepatic microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ethosuximide in Human Plasma by LC-MS/MS Using Ethosuximide-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethosuximide in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ethosuximide-d5, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving ethosuximide.

Introduction

Ethosuximide is an anticonvulsant medication primarily used for the treatment of absence seizures.[1] Therapeutic drug monitoring of ethosuximide is crucial to optimize treatment efficacy and minimize toxicity, as the drug exhibits a narrow therapeutic window.[2] LC-MS/MS has become the preferred method for the quantification of antiepileptic drugs due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[4][5][6] This application note provides a comprehensive protocol for the reliable quantification of ethosuximide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Ethosuximide certified reference standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of ethosuximide and the internal standard from human plasma.

-

To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution program.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.9 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.1 | |

| 4.0 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the detection and quantification of ethosuximide and this compound.

| Parameter | Ethosuximide | This compound |

| Precursor Ion (m/z) | 142.1 | 147.1 |

| Product Ion (m/z) | 70.1 | 70.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 15 | 15 |

| Ionization Mode | ESI Positive | ESI Positive |

Results and Discussion

Method Validation

The described method was validated for linearity, precision, accuracy, and recovery.

Linearity:

The method demonstrated excellent linearity over a concentration range of 1 to 200 µg/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | 5 | < 5% | < 5% | ± 5% | ± 5% |

| Medium | 50 | < 5% | < 5% | ± 5% | ± 5% |

| High | 150 | < 5% | < 5% | ± 5% | ± 5% |

Recovery:

The extraction recovery of ethosuximide and this compound from human plasma was determined to be consistent and reproducible across the different QC levels.

| Analyte | Recovery (%) |

| Ethosuximide | > 90% |

| This compound | > 90% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for ethosuximide quantification.

Ethosuximide Mechanism of Action

Caption: Mechanism of action of ethosuximide.

Ethosuximide Metabolic Pathway

Caption: Metabolic pathway of ethosuximide.

Conclusion

This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of ethosuximide in human plasma using this compound as an internal standard. The simple sample preparation and rapid analysis time make this method ideal for high-throughput clinical research and therapeutic drug monitoring, facilitating personalized medicine for patients with absence seizures.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Ethosuximide in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

AP-LCMS-0324

Introduction

Ethosuximide is an anticonvulsant medication primarily used to treat absence seizures. Therapeutic drug monitoring (TDM) of ethosuximide is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of toxicity. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethosuximide in human plasma. The use of a stable isotope-labeled internal standard, Ethosuximide-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle

This method utilizes protein precipitation for simple and efficient sample preparation. The analyte, ethosuximide, and the internal standard, this compound, are separated from plasma proteins. The resulting supernatant is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both ethosuximide and this compound. The ratio of the peak area of the analyte to that of the internal standard is used to determine the concentration of ethosuximide in the sample.

Materials and Reagents

-

Analytes: Ethosuximide, this compound (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

-

Chemicals: Ammonium acetate (LC-MS grade)

-

Biological Matrix: Drug-free human plasma

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethosuximide and this compound in methanol.

-

Working Standard Solutions: Serially dilute the ethosuximide stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the ethosuximide working standard solutions into drug-free human plasma to obtain calibration standards and QC samples at desired concentrations.

Sample Preparation

A simple protein precipitation method is employed for sample preparation.

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | A standard UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |

| Mobile Phase B | Methanol with 0.1% formic acid and 10 mM ammonium acetate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | A suitable gradient to ensure separation from matrix components. A typical run time is around 5 minutes. |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500 °C |

| Gas 1 (Nebulizer Gas) | 50 psi |

| Gas 2 (Heater Gas) | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Table 1: MRM Transitions for Ethosuximide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ethosuximide | 142.1 | 70.1 |

| This compound | 147.1 | 70.1 |

Method Validation

The method was validated according to regulatory guidelines, and the results are summarized in the tables below.

Table 2: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Model | Linear regression with 1/x weighting |

| Linearity Range | 0.25 - 60.0 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

Table 3: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.25 | < 15 | < 15 | 85 - 115 |

| Low | 0.75 | < 10 | < 10 | 90 - 110 |

| Mid | 15 | < 10 | < 10 | 90 - 110 |

| High | 50 | < 10 | < 10 | 90 - 110 |

Data presented are representative and may vary between laboratories.

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Ethosuximide | > 90% | Minimal |

| This compound | > 90% | Minimal |

Visualizations

Caption: Experimental workflow for the quantitative analysis of ethosuximide.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of ethosuximide in human plasma using this compound as an internal standard. The protein precipitation sample preparation is straightforward and high-throughput. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range. This validated method is suitable for therapeutic drug monitoring and pharmacokinetic studies of ethosuximide.

References

Application Notes and Protocols: Use of Ethosuximide-d5 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethosuximide-d5 as an internal standard in the pharmacokinetic analysis of ethosuximide. Detailed protocols for sample preparation and bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are outlined to ensure accurate and reproducible results in preclinical and clinical research.

Introduction

Ethosuximide is an anticonvulsant medication primarily used to treat absence seizures.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards, such as this compound, are best practice in quantitative bioanalysis using mass spectrometry.[4] The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of the parent drug.[5][6][7] this compound, being chemically identical to ethosuximide but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, making it an ideal internal standard.

Pharmacokinetic Parameters of Ethosuximide

The pharmacokinetic profile of ethosuximide has been characterized in various species, including humans, monkeys, and rats.[8][9][10] A summary of key pharmacokinetic parameters is presented in Table 1. The elimination half-life of ethosuximide is notably long, ranging from 30 to 60 hours in adults, which necessitates a considerable time to reach steady-state concentrations.[2]

Table 1: Summary of Ethosuximide Pharmacokinetic Parameters

| Parameter | Human (Adults) | Rhesus Monkeys | Rats |

| Elimination Half-life (t½) | 50 - 60 hours[2] | ~28.5 hours[9] | Shorter for (R)-enantiomer than (S)-enantiomer[1][8] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 7 hours (children) | Not specified | Not specified |

| Bioavailability | >90%[2] | ~96%[9] | Not specified |

| Volume of Distribution (Vd) | ~0.7 L/kg[11] | ~0.80 L/kg[9] | Not specified |

| Clearance (CL) | 9.2 ± 1.9 mL/kg/h[11] | 19.2 ± 2.70 mL/hr/kg[9] | Higher for (R)-enantiomer[1][8] |

Note: Values can vary based on factors such as age, co-medications, and individual patient characteristics.

Experimental Protocols

I. Bioanalytical Method for Ethosuximide Quantification in Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of ethosuximide in plasma samples using this compound as an internal standard.

A. Materials and Reagents

-

Ethosuximide analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

B. Instrumentation and Conditions

-

Liquid Chromatograph: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.9 µm)[12]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ethosuximide: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be optimized in the laboratory)

-

This compound: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be optimized in the laboratory, typically +5 Da from the parent compound)

-

C. Sample Preparation: Protein Precipitation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-